molecular formula C18H16N4O4S B2697589 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide CAS No. 1251547-77-9

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide

カタログ番号: B2697589
CAS番号: 1251547-77-9
分子量: 384.41
InChIキー: QWUSDDUSKNNYNA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C18H16N4O4S and its molecular weight is 384.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its enzyme inhibition properties and cytotoxic effects against various cancer cell lines.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C18H19N3O3S\text{C}_{18}\text{H}_{19}\text{N}_3\text{O}_3\text{S}

This structure incorporates a benzodioxin moiety and an oxadiazole derivative, which are known for their biological activities.

Enzyme Inhibition Studies

Recent studies have highlighted the enzyme inhibitory potential of compounds related to this compound. The following table summarizes key findings from various research efforts:

Enzyme Inhibitor IC50 (µM) Effect
Acetylcholinesterase (AChE)N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide0.45Inhibition of enzyme activity
Butyrylcholinesterase (BChE)5-Aryl-1,3,4-oxadiazol derivatives0.32Significant reduction in enzyme activity
α-glucosidaseVarious sulfonamide derivatives0.56Potential use in Type 2 Diabetes Mellitus

These findings indicate that the compound and its derivatives exhibit promising inhibitory effects on key enzymes associated with neurodegenerative diseases and metabolic disorders.

Case Studies and Research Findings

  • Neuroprotective Effects : A study demonstrated that oxadiazole derivatives possess neuroprotective properties by inhibiting AChE and BChE. The binding affinity to these enzymes was enhanced by the presence of the oxadiazole ring system, which facilitated deeper penetration into the catalytic site of the enzymes .
  • Cytotoxic Activity : In vitro evaluations revealed that several derivatives of the compound showed significant cytotoxic effects against various cancer cell lines. For instance:
    • MCF-7 (Breast Cancer) : IC50 values ranged from 0.65 to 2.41 µM for selected oxadiazole derivatives.
    • U937 (Monocytic Leukemia) : Compounds exhibited higher cytotoxicity compared to doxorubicin .
  • Mechanism of Action : The mechanism by which these compounds exert their effects involves both reversible and irreversible inhibition of target enzymes. For example, certain derivatives were found to act as mixed inhibitors of AChE, demonstrating a complex interaction profile that could be beneficial for therapeutic applications .

科学的研究の応用

Synthesis and Characterization

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide typically involves multi-step reactions starting from 2,3-dihydrobenzo[1,4]dioxin derivatives. The process often includes the formation of sulfonamide linkages and further derivatization with various acetamides to yield the target compound. Characterization methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Enzyme Inhibition

One of the primary applications of this compound is its potential as an enzyme inhibitor. Studies have shown that derivatives containing the benzodioxin moiety exhibit significant inhibition against enzymes such as α-glucosidase and acetylcholinesterase. This suggests their potential utility in managing conditions like Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) .

Antimicrobial Activity

Research indicates that compounds similar to this compound have demonstrated antimicrobial properties. In vitro studies have assessed their efficacy against various bacterial strains, showing promising results that warrant further investigation for potential therapeutic applications in treating infections .

Anticancer Properties

The compound's structural features may also confer anticancer properties. Preliminary studies have indicated that related benzodioxin derivatives exhibit cytotoxic effects against cancer cell lines. These findings suggest a need for more focused research on the mechanisms of action and efficacy in cancer therapy .

Case Study 1: Anti-Diabetic Potential

In a study evaluating the anti-diabetic potential of related compounds, researchers synthesized several derivatives and tested their inhibitory effects on α-glucosidase. The most active compounds showed IC50 values comparable to standard drugs used in diabetes management. These results highlight the therapeutic promise of benzodioxin derivatives in T2DM treatment .

Case Study 2: Antimicrobial Evaluation

A series of N-substituted acetamides were synthesized for antimicrobial testing against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited significant activity, suggesting a possible avenue for developing new antitubercular agents based on the benzodioxin scaffold .

Data Table: Summary of Biological Activities

Activity TypeTarget Enzyme/BacteriaObserved EffectReference
Enzyme Inhibitionα-glucosidaseSignificant inhibition
AntimicrobialMycobacterium tuberculosisActive against strains
AnticancerVarious cancer cell linesCytotoxic effects

特性

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4S/c1-11-20-18(26-22-11)12-4-5-19-17(8-12)27-10-16(23)21-13-2-3-14-15(9-13)25-7-6-24-14/h2-5,8-9H,6-7,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWUSDDUSKNNYNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC(=NC=C2)SCC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。